1-[2-(Methanesulfonyl)ethenyl]-3,5-bis(trifluoromethyl)benzene
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Overview
Description
1-[2-(Methanesulfonyl)ethenyl]-3,5-bis(trifluoromethyl)benzene is an organic compound characterized by a benzene ring substituted with methanesulfonyl and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Methanesulfonyl)ethenyl]-3,5-bis(trifluoromethyl)benzene typically involves electrophilic aromatic substitution reactions. The reaction conditions often require the presence of strong acids or bases and specific catalysts to facilitate the substitution reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-[2-(Methanesulfonyl)ethenyl]-3,5-bis(trifluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the methanesulfonyl group to a methyl group under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like bromine, chlorine, and nitrating agents are used under acidic or basic conditions.
Major Products: The major products formed from these reactions include sulfone derivatives, reduced benzene derivatives, and various substituted benzene compounds .
Scientific Research Applications
1-[2-(Methanesulfonyl)ethenyl]-3,5-bis(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 1-[2-(Methanesulfonyl)ethenyl]-3,5-bis(trifluoromethyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The methanesulfonyl and trifluoromethyl groups influence the compound’s reactivity and stability, allowing it to participate in various chemical reactions. The pathways involved include the formation of reactive intermediates that facilitate further chemical transformations .
Comparison with Similar Compounds
- 1-Ethynyl-3,5-bis(trifluoromethyl)benzene
- 1,3-Dichlorobenzene
- 1,3,5-Trifluorobenzene
Uniqueness: 1-[2-(Methanesulfonyl)ethenyl]-3,5-bis(trifluoromethyl)benzene is unique due to the presence of both methanesulfonyl and trifluoromethyl groups, which impart distinct chemical properties. These groups enhance the compound’s reactivity and stability, making it valuable for specific applications in research and industry .
Properties
CAS No. |
918341-12-5 |
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Molecular Formula |
C11H8F6O2S |
Molecular Weight |
318.24 g/mol |
IUPAC Name |
1-(2-methylsulfonylethenyl)-3,5-bis(trifluoromethyl)benzene |
InChI |
InChI=1S/C11H8F6O2S/c1-20(18,19)3-2-7-4-8(10(12,13)14)6-9(5-7)11(15,16)17/h2-6H,1H3 |
InChI Key |
JESCBLZQBSVQHS-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C=CC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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